molecular formula C8H12N5+ B190057 trimethyl(7H-purin-6-yl)azanium CAS No. 15402-36-5

trimethyl(7H-purin-6-yl)azanium

Cat. No. B190057
CAS RN: 15402-36-5
M. Wt: 178.21 g/mol
InChI Key: GHICAOUDDJDPOX-UHFFFAOYSA-N
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Description

Trimethyl(7H-purin-6-yl)azanium, also known as 6-Purinyltrimethylammonium, is a chemical compound with the molecular formula C8H12N5+. It has a molecular weight of 178.21 . The compound is achiral, with no defined stereocenters or E/Z centers .


Molecular Structure Analysis

The molecular structure of trimethyl(7H-purin-6-yl)azanium consists of a purine ring attached to a trimethylammonium group . The compound is achiral, with no defined stereocenters or E/Z centers .


Physical And Chemical Properties Analysis

Trimethyl(7H-purin-6-yl)azanium has a molecular weight of 178.21 . The compound is achiral, with no defined stereocenters or E/Z centers . It carries a positive charge .

properties

IUPAC Name

trimethyl(7H-purin-6-yl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3,(H,9,10,11,12)/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHICAOUDDJDPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13020-83-2 (chloride)
Record name NSC 51095
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70165519
Record name NSC 51095
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trimethyl(7H-purin-6-yl)azanium

CAS RN

15402-36-5
Record name NSC 51095
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 51095
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYL-(7H-PURIN-6-YL)AZANIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZB9LNK3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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